molecular formula C12H18N2O2 B1449645 Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 1423716-55-5

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B1449645
CAS No.: 1423716-55-5
M. Wt: 222.28 g/mol
InChI Key: KOEQZIHBLSZFCA-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C12H18N2O2 . It is a light yellow solid and has a molecular weight of 222.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O2/c1-4-16-11(15)10-8-7-12(2,3)6-5-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14) . This code provides a specific string of characters that represents the 2D structure of the molecule.


Physical and Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 222.29 . The storage temperature is 0-5 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate derivatives have been synthesized for investigating their potential biological activities, such as anti-arthritic effects. Some derivatives, like ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate, showed promising results in preliminary tests (Bistocchi et al., 1981).

  • This compound has also been part of studies exploring novel Hsp90 inhibitors, where specific derivatives were synthesized and tested for their inhibitory properties against Hsp90α, an important molecular target in cancer therapy (Wang Xiao-long, 2011).

Applications in Medicinal Chemistry

  • In medicinal chemistry, the synthesis and characterization of indazole-bearing oxadiazole derivatives, including this compound, have been explored for their antimicrobial activity. These studies contribute to the development of new pharmaceutical compounds (Ghelani et al., 2017).

  • Additionally, the synthesis and evaluation of antiviral activity of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, closely related to this compound, have been studied, expanding the scope of antiviral research (Ivashchenko et al., 2014).

Other Applications

  • The compound's derivatives have been used in studies related to corrosion inhibition, demonstrating the versatility of this chemical in various fields beyond biomedicine. For example, bipyrazole derivatives, including similar compounds, were synthesized and found effective in protecting steel from corrosion in acidic medium (Zarrok et al., 2012).

Safety and Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It is recommended to use personal protective equipment as required . The compound should not be allowed to come in contact with air or water, as it may cause a violent reaction and possible flash fire . It should be kept out of reach of children .

Properties

IUPAC Name

ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-7-12(2,3)6-5-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEQZIHBLSZFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC(CC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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